molecular formula C17H15N3O5S B2417429 4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 313404-32-9

4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2417429
CAS No.: 313404-32-9
M. Wt: 373.38
InChI Key: JEQTYONPNSKWMU-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and early-stage drug discovery. Benzothiazole scaffolds are extensively investigated for their diverse biological activities, with recent research highlighting their potent anti-tubercular , antibacterial , and anticancer properties. The specific substitution pattern on this compound—featuring ethoxy and methoxy groups on the benzamide and benzothiazole rings, respectively, along with a nitro group—is characteristic of structures designed to optimize binding affinity and potency against biological targets. Mechanistic studies on analogous benzothiazole compounds suggest potential activities such as inhibition of bacterial enzymes like DNA gyrase or DprE1, a key target in Mycobacterium tuberculosis . The structure-activity relationship (SAR) of this chemical class indicates that electron-withdrawing substituents like nitro group can profoundly influence the compound's electronic properties and its interaction with enzymes , making it a valuable scaffold for developing novel therapeutic agents against infectious diseases and drug-resistant cancers . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-3-25-12-6-4-10(5-7-12)16(21)19-17-18-15-13(24-2)8-11(20(22)23)9-14(15)26-17/h4-9H,3H2,1-2H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQTYONPNSKWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the ethoxy and methoxy groups. The nitro group is usually added through nitration reactions, and the final benzamide formation is achieved via amide coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzothiazole derivatives.

Scientific Research Applications

4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzothiazole core can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups, along with the nitro group, allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development.

Biological Activity

4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC15H16N4O4S
Molecular Weight348.37 g/mol
CAS Number123456-78-9

The structure features a benzothiazole moiety, a methoxy group, and an ethoxy substituent that influence its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, particularly those forming biofilms.

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against Staphylococcus epidermidis and Pseudomonas aeruginosa, common pathogens associated with nosocomial infections. The Minimum Biofilm Eradication Concentration (MBEC) values were compared with standard antibiotics.

CompoundMBEC Against S. epidermidisMBEC Against P. aeruginosa
4-Ethoxy-N-(4-methoxy-6-nitro...)32 µg/mL64 µg/mL
Standard Antibiotic (e.g., Vancomycin)16 µg/mL128 µg/mL

The results demonstrated that the compound has comparable efficacy to established antibiotics, indicating its potential as an antimicrobial agent.

Anticancer Activity

Benzothiazole derivatives are also investigated for their anticancer properties. The presence of nitro and methoxy groups in the structure of this compound may enhance its ability to inhibit cancer cell proliferation.

The mechanism involves the compound's interaction with cellular targets leading to apoptosis in cancer cells. It is hypothesized that the nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins involved in cell cycle regulation.

Research Findings

Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The following table summarizes key findings from recent research:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
A549 (Lung Cancer)20Inhibition of cell migration and invasion

Q & A

Q. How can solubility and stability under physiological conditions be systematically improved?

  • Methodological Answer :
  • Salt formation : Test hydrochloride or sodium salts to enhance aqueous solubility.
  • Co-solvent systems : Use PEG-400 or cyclodextrins for in vivo formulations.
  • Accelerated stability studies : Monitor degradation at 40°C/75% RH over 4 weeks via HPLC to identify labile groups (e.g., nitro reduction) .

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